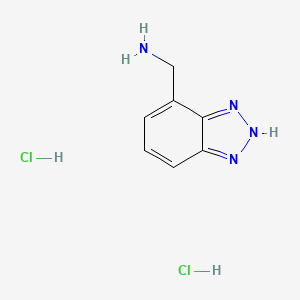

2H-Benzotriazol-4-ylmethanamine;dihydrochloride

Description

2H-Benzotriazol-4-ylmethanamine dihydrochloride is a benzotriazole derivative featuring a methanamine group substituted at the 4-position of the benzotriazole ring, with two hydrochloric acid molecules forming the dihydrochloride salt. Benzotriazole derivatives are widely recognized for their roles as corrosion inhibitors, UV stabilizers, and intermediates in pharmaceutical synthesis . The dihydrochloride salt form enhances water solubility, making it suitable for biological applications.

Properties

IUPAC Name |

2H-benzotriazol-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRALOOIVSQVJMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C(=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2H-Benzotriazol-4-ylmethanamine;dihydrochloride typically involves the reaction of benzotriazole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. Industrial production methods often employ high-throughput mechanochemistry to achieve efficient and scalable synthesis .

Chemical Reactions Analysis

2H-Benzotriazol-4-ylmethanamine;dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted benzotriazole derivatives .

Scientific Research Applications

2H-Benzotriazol-4-ylmethanamine;dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a corrosion inhibitor and a UV absorber. In biology, it has been studied for its potential antibacterial and antifungal properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets . In industry, it is used in the production of polymers and coatings to enhance their stability and durability .

Mechanism of Action

The mechanism of action of 2H-Benzotriazol-4-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to form stable coordination complexes with metal ions, which contributes to its effectiveness as a corrosion inhibitor . Additionally, its ability to absorb UV radiation makes it useful in protecting materials from UV-induced degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

2-(Aminoethyl)benzimidazole Dihydrochloride (CAS 4499-07-4)

- Structure : Benzimidazole core with an ethylamine side chain.

- Formula : C₉H₁₁N₃·2HCl; MW: 234.13 .

- Key Differences :

- Replaces benzotriazole with benzimidazole (two nitrogen atoms in a fused bicyclic system vs. three in benzotriazole).

- Exhibits higher molecular weight due to the ethylamine group.

- Applications : Benzimidazole derivatives are prevalent in antimicrobial and antitumor agents .

(4-Fluoro-1H-benzodiazol-2-yl)methanamine Dihydrochloride (CAS 2089257-74-7)

- Structure : Fluorinated benzimidazole core with a methanamine group.

- Formula : C₈H₁₀Cl₂FN₃; MW: 238.09 .

- Lower molecular weight compared to the target compound due to smaller substituents.

4-Dimethylaminobenzylamine Dihydrochloride

Physicochemical Properties

Notes:

Research Findings and Trends

- Stability : Dihydrochloride salts generally exhibit superior thermal stability compared to free bases, as seen in diphenhydramine hydrochloride .

- Analytical Methods : RP-HPLC and spectrophotometry are standard for quantifying dihydrochloride salts in formulations .

- Structural Modifications : Fluorination (e.g., CAS 2089257-74-7) and thioether linkages (e.g., compounds) are emerging strategies to optimize pharmacokinetics .

Biological Activity

2H-Benzotriazol-4-ylmethanamine dihydrochloride, a compound with the CAS number 2247107-56-6, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound is characterized by its benzotriazole structure, which is known for its ability to interact with biological targets. Its molecular formula is C8H10Cl2N4, and it possesses unique properties that contribute to its biological effects.

The biological activity of 2H-Benzotriazol-4-ylmethanamine dihydrochloride is primarily attributed to its ability to inhibit specific enzymes and interact with various receptors. The compound's structure allows it to engage in hydrogen bonding and π-π stacking interactions with target proteins, enhancing its binding affinity and specificity.

Biological Activity Overview

Research has indicated that 2H-Benzotriazol-4-ylmethanamine dihydrochloride exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmitter levels in the brain. In vitro studies have demonstrated IC50 values indicating effective inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

- Anticancer Properties : Preliminary studies suggest that 2H-Benzotriazol-4-ylmethanamine dihydrochloride may possess cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzotriazole structures have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies

- Neuroprotective Effects : A study evaluated the compound's neuroprotective properties using models of oxidative stress-induced neuronal damage. Results indicated that treatment with 2H-Benzotriazol-4-ylmethanamine dihydrochloride significantly reduced cell death and improved cell viability compared to untreated controls .

- Anticancer Activity : In a comparative study of various benzotriazole derivatives, 2H-Benzotriazol-4-ylmethanamine dihydrochloride was found to exhibit significant cytotoxicity against human breast adenocarcinoma (MCF-7) cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Data Tables

Q & A

Q. How can researchers optimize the synthesis of 2H-Benzotriazol-4-ylmethanamine dihydrochloride to improve yield and purity?

Methodological guidance includes:

- Solvent selection : Ethanol or methanol under reflux conditions are common solvents, but testing alternatives like acetonitrile or THF may enhance reaction efficiency .

- Temperature control : Heating at 60–80°C facilitates intermediate formation, while gradual cooling minimizes byproducts .

- Catalyst screening : Evaluate oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., NaBH₄) to identify optimal stoichiometry .

- Purity assessment : Use HPLC with a C18 column and UV detection (λ = 254 nm) to monitor reaction progress and isolate the product .

Q. What analytical techniques are recommended for characterizing the structural integrity of 2H-Benzotriazol-4-ylmethanamine dihydrochloride?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm amine protonation and aromatic ring substitution patterns .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak at m/z 234.12 (C₉H₁₃Cl₂N₃) .

- X-ray crystallography : Resolve crystal structure to validate the dihydrochloride salt formation and hydrogen bonding .

- Elemental analysis : Confirm Cl content (~30.2%) to ensure stoichiometric HCl incorporation .

Q. What are the solubility properties of 2H-Benzotriazol-4-ylmethanamine dihydrochloride in common laboratory solvents?

Experimental determination steps:

- Gravimetric analysis : Saturate solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and measure residual solute .

- UV-Vis spectroscopy : Quantify solubility via absorbance calibration curves at λₘₐₓ ≈ 280 nm .

- Polarity considerations : Prioritize polar aprotic solvents for reaction design, as the compound is hygroscopic and exhibits limited solubility in non-polar solvents .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound across studies?

Systematic approaches include:

- Purity validation : Use HPLC (>98% purity) and elemental analysis to rule out batch variability .

- Condition standardization : Control pH (e.g., buffered solutions) and solvent composition (e.g., saline vs. DMSO) to minimize confounding factors .

- Reference standards : Cross-validate bioassays with commercially available analogs (e.g., PubChem CID 155970877) to ensure reproducibility .

Q. What computational strategies can elucidate reaction mechanisms involving 2H-Benzotriazol-4-ylmethanamine dihydrochloride?

Integrate:

- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and intermediate stability using software like Gaussian .

- Molecular dynamics (MD) simulations : Analyze solvent effects on reaction pathways with GROMACS .

- Reaction path sampling : Combine computational predictions with experimental validation (e.g., isotopic labeling) to confirm mechanistic hypotheses .

Q. What methodologies are effective for functionalizing the benzotriazole core to develop novel derivatives?

Strategic modifications include:

- N-alkylation : React with alkyl halides (e.g., methyl iodide) in DMF at 50°C using K₂CO₃ as a base .

- Acylation : Treat with acyl chlorides (e.g., acetyl chloride) in dichloromethane under inert atmospheres .

- Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids and Pd(PPh₃)₄ catalyst .

Methodological and Safety Considerations

Q. What steps are critical in designing reproducible kinetic studies for reactions involving this compound?

Best practices:

Q. What safety protocols must be followed when handling this compound in laboratory settings?

Essential precautions:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.